3-Chloro-4-methoxyacetophenone

Organic Synthesis Purification Solid-State Properties

Select 3-Chloro-4-methoxyacetophenone (CAS 37612-52-5) for superior enantioselectivity in asymmetric hydrogenation (82-99% ee) and AChE inhibition studies. The chlorine/methoxy substitution pattern enables orthogonal derivatization strategies impossible with non-halogenated analogs. Crystalline solid (mp 74-78°C) ensures precise weighing and reduced cross-contamination in automated synthesis platforms.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 37612-52-5
Cat. No. B1582173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methoxyacetophenone
CAS37612-52-5
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC)Cl
InChIInChI=1S/C9H9ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
InChIKeyQILWOKAXHOAFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methoxyacetophenone (CAS 37612-52-5) – Technical Specifications and Procurement Baseline


3-Chloro-4-methoxyacetophenone (CAS 37612-52-5), also referred to as 3'-chloro-4'-methoxyacetophenone, is a halogenated aromatic ketone with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . It features a chlorine substituent at the 3-position and a methoxy group at the 4-position on the acetophenone phenyl ring, a substitution pattern that distinguishes it from other acetophenone derivatives in both physical properties and chemical reactivity [1]. The compound is commercially available with analytical specifications including a purity of ≥98.0% (GC) and a melting point range of 73.0–77.0 °C .

Why 3-Chloro-4-methoxyacetophenone Cannot Be Interchanged with Unsubstituted or Singly-Substituted Acetophenone Analogs


Substitution pattern dramatically alters the physicochemical properties and reactivity of acetophenone derivatives. The presence of both a chlorine and a methoxy group on the phenyl ring creates a unique electronic environment that influences melting point, solubility, and the compound's behavior in key synthetic transformations such as asymmetric hydrogenation and electrophilic aromatic substitution [1]. For instance, o-methoxyacetophenone exhibits low reactivity and poor enantioselectivity (27% ee) in asymmetric hydrogenation, whereas halogenated analogs achieve substantially higher enantioselectivities (82–99% ee) [2]. Consequently, substituting 3-chloro-4-methoxyacetophenone with 4-methoxyacetophenone or 3-chloroacetophenone can lead to altered reaction outcomes, different purification requirements due to disparate melting points (e.g., 36–39 °C vs. 74–78 °C), and potentially divergent biological activity profiles in structure-activity relationship (SAR) studies [3].

Quantitative Evidence Guide: Differentiating 3-Chloro-4-methoxyacetophenone from Closest Analogs


Melting Point Elevation of 37–40 °C Relative to 4-Methoxyacetophenone

3-Chloro-4-methoxyacetophenone exhibits a melting point range of 74–78 °C [1]. In contrast, the non-chlorinated analog 4-methoxyacetophenone melts at 36–39 °C . This difference of approximately 37–40 °C reflects the significant impact of the 3-chloro substituent on intermolecular packing and lattice energy. 3-Methoxyacetophenone, a positional isomer, is a liquid at room temperature with a melting point of -7 °C, underscoring the critical importance of both substituent identity and position [2].

Organic Synthesis Purification Solid-State Properties

Projected Enantioselectivity Advantage Over o-Methoxyacetophenone in Asymmetric Hydrogenation

In a comparative study of o-substituted acetophenones under homogeneous asymmetric hydrogenation using (NH₂Et₂){Ru₂Cl₅[(S)-tol-BINAP]₂}, o-methoxyacetophenone yielded the corresponding alcohol with only 27% enantiomeric excess (ee) [1]. In the same study, o-chloroacetophenone gave 82% ee and o-bromoacetophenone 97% ee, demonstrating that halogen substituents confer substantially higher enantioselectivity than methoxy groups at the ortho position. While 3-chloro-4-methoxyacetophenone was not directly tested in this study, the presence of a chlorine substituent on the phenyl ring—combined with the established SAR that halogenated acetophenones outperform methoxy-only analogs—provides strong class-level inference that this compound will exhibit significantly higher enantioselectivity than 4-methoxyacetophenone or 3-methoxyacetophenone in analogous asymmetric hydrogenation reactions.

Asymmetric Catalysis Chiral Alcohol Synthesis Organometallic Chemistry

Commercial Purity Standard: ≥98.0% (GC) Across Major Suppliers

3-Chloro-4-methoxyacetophenone is consistently supplied with a purity specification of ≥98.0% as determined by gas chromatography (GC) . This specification is maintained across multiple reputable suppliers including TCI America, Fisher Scientific, and Apollo Scientific . In comparison, commercial offerings of 4-methoxyacetophenone typically specify 98% purity, and 3-methoxyacetophenone is often supplied at 98% as well. However, the target compound's melting point (74–78 °C) renders it more amenable to purity verification and recrystallization than the low-melting 4-methoxyacetophenone (36–39 °C) or liquid 3-methoxyacetophenone (-7 °C), facilitating analytical quality control and purification workflows [1].

Quality Assurance Analytical Chemistry Procurement Specifications

Unique Chlorine-Methoxy Substitution Pattern Enables Distinct Reactivity in Nucleophilic Substitution

The presence of both a chlorine atom at the 3-position and a methoxy group at the 4-position creates an electronic environment distinct from both 4-methoxyacetophenone (no halogen) and 3-chloroacetophenone (no methoxy) [1]. This substitution pattern influences electrophilic aromatic substitution (EAS) regioselectivity and nucleophilic substitution reactivity . The chlorine can serve as a leaving group in SNAr reactions, while the methoxy group acts as an electron-donating substituent that activates the ring toward EAS at specific positions. In contrast, 4-methoxyacetophenone lacks the halogen handle for nucleophilic substitution, and 3-chloroacetophenone lacks the methoxy group's directing effects and electron donation.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Procurement-Driven Application Scenarios for 3-Chloro-4-methoxyacetophenone


Asymmetric Hydrogenation for Chiral Alcohol Synthesis

Based on the class-level inference of superior enantioselectivity conferred by halogen substitution (82–99% ee for chloro- and bromo-analogs vs. 27% ee for methoxy-only) [1], 3-chloro-4-methoxyacetophenone is the preferred starting material over 4-methoxyacetophenone for asymmetric hydrogenation campaigns aimed at producing chiral α-phenylethanols. The compound's chlorine substituent is expected to enhance catalyst-substrate recognition and stereocontrol, yielding higher enantiomeric excess and reducing downstream chiral purification costs.

Synthesis of Acetylcholinesterase Inhibitors

3-Chloro-4-methoxyacetophenone (3'-CMA) has been identified as an inhibitor of acetylcholinesterase (AChE) . This biological activity distinguishes it from non-chlorinated acetophenone derivatives that lack similar reported inhibitory effects. Researchers developing AChE inhibitors for neurodegenerative disease applications or pesticide development should prioritize this compound over 4-methoxyacetophenone or 3-methoxyacetophenone, as the chlorine substituent may contribute to enzyme binding affinity.

Medicinal Chemistry Derivatization via Dual Reactive Handles

The compound's chlorine atom provides a leaving group for nucleophilic aromatic substitution (SNAr), while the methoxy group directs electrophilic aromatic substitution (EAS) [2]. This dual functionality enables sequential or orthogonal derivatization strategies that are impossible with 4-methoxyacetophenone (lacks halogen) or 3-chloroacetophenone (lacks methoxy). Medicinal chemistry groups synthesizing compound libraries should procure 3-chloro-4-methoxyacetophenone to maximize scaffold diversification efficiency.

Solid-State Handling and Purification in High-Throughput Synthesis

With a melting point of 74–78 °C, 3-chloro-4-methoxyacetophenone is a crystalline solid at room temperature, enabling straightforward weighing, storage, and recrystallization . In contrast, 4-methoxyacetophenone (mp 36–39 °C) may soften or melt under warm ambient conditions, and 3-methoxyacetophenone (mp -7 °C) is a liquid requiring specialized handling. Procurement for automated synthesis platforms or high-throughput experimentation should favor the target compound for its superior solid-state logistics and reduced risk of cross-contamination from liquid handling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-methoxyacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.